molecular formula C6H11NOS B13274883 2-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide

2-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide

Cat. No.: B13274883
M. Wt: 145.23 g/mol
InChI Key: WHNJILWVYBLUAT-UHFFFAOYSA-N
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Description

2-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide is a chemical compound with the molecular formula C6H11NOS. It is used primarily for research purposes and has applications in various scientific fields. The compound is characterized by a cyclopropyl group attached to an ethanethioamide moiety, with a hydroxymethyl group on the cyclopropyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide typically involves the reaction of 1-(hydroxymethyl)cyclopropaneacetonitrile with ethanethioamide. The process begins with the preparation of 1-(hydroxymethyl)cyclopropaneacetonitrile, which is synthesized by reacting 3-bromo-neopentyl alcohol with zinc powder and a basic catalyst under reflux conditions . The resulting intermediate is then subjected to a substitution reaction with cyanide under alkaline conditions to yield 1-(hydroxymethyl)cyclopropaneacetonitrile . This intermediate is further reacted with ethanethioamide to produce the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and efficient reaction conditions to ensure high yield and purity. The industrial synthesis is designed to be cost-effective and environmentally friendly, with minimal waste generation .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The ethanethioamide moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols and amines.

    Substitution: Various substituted ethanethioamide derivatives.

Scientific Research Applications

2-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a cyclopropyl group and an ethanethioamide moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H11NOS

Molecular Weight

145.23 g/mol

IUPAC Name

2-[1-(hydroxymethyl)cyclopropyl]ethanethioamide

InChI

InChI=1S/C6H11NOS/c7-5(9)3-6(4-8)1-2-6/h8H,1-4H2,(H2,7,9)

InChI Key

WHNJILWVYBLUAT-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC(=S)N)CO

Origin of Product

United States

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